REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]([NH:5][NH:6][C:7]1[CH:12]=[CH:11][C:10]([I:13])=[CH:9][N:8]=1)=O.[OH-].[NH4+]>OP(O)(O)=O>[I:13][C:10]1[CH:11]=[CH:12][C:7]2[N:8]([C:3]([C:2]([F:15])([F:14])[F:1])=[N:5][N:6]=2)[CH:9]=1 |f:1.2|
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Name
|
product
|
Quantity
|
145 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NNC1=NC=C(C=C1)I)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
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140 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
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ADDITION
|
Details
|
poured into ice
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Type
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EXTRACTION
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Details
|
The mixture was extracted several times with ethyl acetate
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Type
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WASH
|
Details
|
the combined extracts were washed with saturated aqueous brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by preparative thin layer chromatography (silica, 8% methanol/dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC=2N(C1)C(=NN2)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |